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Compound of Interest

Compound Name: 2-Methyl-5-nitroaniline

Cat. No.: B049896 Get Quote

A detailed analysis of the spectroscopic properties of ortho-, meta-, and para-nitroaniline,

providing researchers, scientists, and drug development professionals with essential data for

their identification and characterization.

The three isomers of nitroaniline—ortho (o-), meta (m-), and para (p-)—exhibit distinct

spectroscopic properties due to the differential placement of the amino (-NH2) and nitro (-NO2)

groups on the benzene ring.[1] These differences are critical for their unambiguous

identification and for understanding their electronic and structural characteristics. This guide

provides a comparative analysis of their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear

Magnetic Resonance (NMR) spectra, supported by experimental data and detailed

methodologies.

Comparative Spectroscopic Data
The position of the nitro group relative to the amino group significantly influences the electronic

transitions, vibrational modes, and chemical environments of the protons and carbon atoms in

each isomer.[1] This results in unique spectroscopic fingerprints for o-, m-, and p-nitroaniline.

UV-Visible Spectroscopy
The UV-Vis spectra of nitroaniline isomers are characterized by intense absorption bands in the

ultraviolet and visible regions, arising from π → π* and intramolecular charge transfer (CT)

transitions. The position of the maximum absorbance (λmax) is sensitive to the solvent polarity

and the substitution pattern on the aromatic ring.
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Isomer λmax (nm) Solvent

o-Nitroaniline 413[2], 428[3]
UV-irradiation conditions[2],

0.1 mol L⁻¹ KClO₄[3]

m-Nitroaniline 375[3] 0.1 mol L⁻¹ KClO₄[3]

p-Nitroaniline 380-410[4], 395[3] Water[4], 0.1 mol L⁻¹ KClO₄[3]

Table 1: UV-Visible Absorption Maxima of Nitroaniline Isomers.

Infrared Spectroscopy
The IR spectra of the nitroaniline isomers show characteristic absorption bands corresponding

to the stretching and bending vibrations of the N-H, C-H, C=C, and N-O bonds. The positions of

the N-H and N-O stretching frequencies are particularly informative for distinguishing between

the isomers.

Isomer N-H Stretch (cm⁻¹)
NO₂ Symmetric
Stretch (cm⁻¹)

NO₂ Asymmetric
Stretch (cm⁻¹)

o-Nitroaniline

3350-3478

(asymmetric &

symmetric)[5]

~1345[5] ~1507[5]

m-Nitroaniline
Not explicitly available

in search results

Not explicitly available

in search results

Not explicitly available

in search results

p-Nitroaniline

3350-3478

(asymmetric &

symmetric)[5]

1344[5] 1506[5]

Table 2: Characteristic Infrared Absorption Frequencies of Nitroaniline Isomers. Note: The

provided data for p-nitroaniline is from a study comparing a control and a treated sample; the

values represent the range observed.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

the individual hydrogen and carbon atoms in the nitroaniline isomers. The chemical shifts are

influenced by the electron-donating amino group and the electron-withdrawing nitro group.

¹H NMR Chemical Shifts (ppm)

Isomer Aromatic Protons Amino Protons Solvent

o-Nitroaniline
7.72 (d), 6.93 (d), 6.62

(t)[6]
5.94 (br)[6] CDCl₃[6]

m-Nitroaniline

7.59-7.56 (dd), 7.49

(s), 7.30-7.26 (m),

6.96-6.93 (dd)[7]

4.00 (br s)[7] CDCl₃[7]

p-Nitroaniline 7.98 (d), 6.64 (d)[8]
Not explicitly available

in search results
DMSO-d₆[8]

¹³C NMR Chemical Shifts (ppm)

Isomer
C1 (C-
NH₂)

C2 (C-
NO₂)

C3 C4 C5 C6 Solvent

o-

Nitroanili

ne

147.61 143.77 130.07 125.40 113.47 109.87 CDCl₃[6]

m-

Nitroanili

ne

Not

explicitly

available

in search

results

Not

explicitly

available

in search

results

Not

explicitly

available

in search

results

Not

explicitly

available

in search

results

Not

explicitly

available

in search

results

Not

explicitly

available

in search

results

p-

Nitroanili

ne

156.67 136.63 127.37 113.35 127.37 136.63
DMSO-

d₆[8]

Table 3 & 4: ¹H and ¹³C NMR Chemical Shifts of Nitroaniline Isomers.
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Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental

procedures. The following are detailed methodologies for the key spectroscopic techniques

discussed.

UV-Visible Spectroscopy
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of a

nitroaniline isomer.

Sample Preparation: Prepare a dilute solution of the nitroaniline isomer in a suitable solvent

(e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an

absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-

Lambert law.[9]

Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm.

Use the pure solvent as a blank for baseline correction.

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the

corresponding absorbance value.

Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum for a solid nitroaniline isomer using

the KBr pellet method.

Sample Preparation: Grind a small amount (1-2 mg) of the dry nitroaniline isomer with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin,

transparent pellet using a hydraulic press.[9]

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-infrared range, typically from 4000 to 400

cm⁻¹.
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Data Analysis: Identify and assign the characteristic absorption bands for the various

functional groups present in the molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the steps for acquiring ¹H and ¹³C NMR spectra of a nitroaniline isomer.

Sample Preparation: Dissolve approximately 5-10 mg of the nitroaniline isomer in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[8]

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier

transformation, phase correction, and baseline correction. Integrate the signals in the ¹H

spectrum to determine the relative number of protons.[9]

Data Analysis: Assign the chemical shifts of the signals to the corresponding protons and

carbon atoms in the molecule based on their multiplicity, integration, and known chemical

shift ranges.

Visualizing the Workflow and Isomeric
Relationships
The following diagrams illustrate the general experimental workflow for the spectroscopic

analysis of nitroaniline isomers and the structural relationship between them.
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Caption: Experimental workflow for the spectroscopic analysis of nitroaniline isomers.
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Caption: Structural relationship of nitroaniline isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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